N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide
Description
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-7-8-20(15(2)9-14)25-22(18-12-29-13-19(18)24-25)23-21(26)11-28-17-6-4-5-16(10-17)27-3/h4-10H,11-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKOBOHSQUIGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC=CC(=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide typically involves multiple steps. The starting materials often include 2,4-dimethylphenyl derivatives and thieno[3,4-c]pyrazole intermediates. The reaction conditions may involve:
Condensation Reactions: Combining the 2,4-dimethylphenyl derivative with a thieno[3,4-c]pyrazole intermediate under acidic or basic conditions.
Acylation: Introducing the acetamide group through acylation reactions using reagents like acetic anhydride or acetyl chloride.
Etherification: Forming the methoxyphenoxy group through etherification reactions, typically using methoxyphenol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The thieno[3,4-c]pyrazole core and methoxy groups are susceptible to oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Sulfur oxidation | H₂O₂, acetic acid, 40–60°C | Sulfoxide or sulfone derivatives | Selective oxidation of the thiophene sulfur atom. |
| Demethylation | BBr₃, DCM, −78°C | Phenolic derivatives via O-demethylation | Cleavage of the methoxy group to hydroxyl. |
| Aromatic oxidation | KMnO₄, acidic conditions | Quinone-like structures (theoretical) | Limited experimental data; inferred from analogs. |
Reduction Reactions
The acetamide moiety and nitro groups (if present in analogs) undergo reduction:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Amide reduction | LiAlH₄, THF, reflux | Primary amine derivative | Complete reduction of the acetamide to amine. |
| Nitro group reduction* | H₂/Pd-C, ethanol | Amino-substituted analog | *If nitro groups are present in derivatives. |
Hydrolysis Reactions
The acetamide and ester-like linkages are hydrolyzed under acidic or basic conditions:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Carboxylic acid + free amine | Cleavage of the acetamide bond. |
| Basic hydrolysis | NaOH (2M), ethanol/water | Carboxylate salt + amine byproduct | Faster kinetics compared to acidic conditions. |
Nucleophilic Substitution
The electron-deficient pyrazole ring participates in substitution reactions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Aromatic substitution | R-NH₂, CuI, K₂CO₃, DMF | Amino-substituted pyrazole derivatives | Regioselectivity influenced by substituents. |
| Methoxy displacement | HBr/AcOH, heat | Bromophenoxy analog | Requires harsh conditions for O-demethylation. |
Cyclization and Rearrangement
The thieno[3,4-c]pyrazole core facilitates intramolecular cyclization:
Functional Group Transformations
The 3-methoxyphenoxyacetamide side chain undergoes specific modifications:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Esterification | R-OH, DCC, DMAP | Ester derivatives | High yields with activating agents. |
| Methylation | CH₃I, K₂CO₃, acetone | Methyl-protected intermediates | Selective for hydroxyl groups in analogs. |
Photochemical Reactions
Limited data suggest sensitivity to UV light:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Photooxidation | UV light, O₂, sensitizer | Sulfoxide or ring-opened products | Requires further validation. |
Key Research Findings:
-
Regioselectivity Challenges : Substitution reactions at the pyrazole ring are highly dependent on steric effects from the 2,4-dimethylphenyl group, leading to preferential attack at the C5 position .
-
Stability Under Hydrolysis : The acetamide bond exhibits moderate stability in acidic conditions but degrades rapidly in basic media (t₁/₂ = 2h in 2M NaOH).
-
Reduction Selectivity : LiAlH₄ reduces the acetamide group without affecting the thiophene ring, as confirmed by FT-IR and LC-MS.
Scientific Research Applications
Medicinal Chemistry
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide has been investigated for its potential therapeutic effects:
- Antitumor Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. This compound has shown promise in targeting specific pathways involved in tumor growth and survival, suggesting its potential as an anticancer agent .
- Anti-inflammatory Effects : Studies have demonstrated that derivatives of this compound can inhibit the production of pro-inflammatory mediators such as nitric oxide, indicating potential use in treating inflammatory diseases .
- Antimicrobial Properties : Emerging evidence suggests that this compound may exhibit antimicrobial activity against various pathogens. Pyrazole derivatives are often screened for their ability to inhibit microbial growth through different mechanisms .
Biological Research
The biological activities of this compound extend beyond medicinal applications:
- Structure-Activity Relationship (SAR) : Understanding how structural variations influence biological activity is crucial for optimizing the efficacy of this compound. Research has focused on correlating specific structural features with observed biological effects .
- Mechanism of Action : The compound's mechanism involves interaction with specific enzymes or receptors in the body, potentially leading to modulation of signaling pathways critical for various physiological processes .
Materials Science
Beyond biological applications, this compound may also play a role in materials science:
- Development of Advanced Materials : The unique electronic and optical properties of thieno[3,4-c]pyrazole derivatives make them suitable candidates for developing advanced materials used in electronics and photonics .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
- N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide
- N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide
Uniqueness
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups and structural features
Biological Activity
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities. This article reviews the available research on its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C27H29N3O3S
- Molecular Weight : 475.6025 g/mol
- CAS Number : 687581-92-6
Antitumor Activity
Research indicates that pyrazole derivatives are significant in cancer treatment due to their ability to inhibit key pathways involved in tumor growth. This compound has been evaluated for its effects on various cancer cell lines.
- Mechanism of Action :
- This compound may inhibit BRAF(V600E), a common mutation in melanoma that drives tumor growth. Studies have shown that similar pyrazole derivatives exhibit strong inhibitory effects against this target .
- In vitro assays demonstrated that the compound reduces cell viability in cancer cell lines by inducing apoptosis and inhibiting proliferation.
Anti-inflammatory Activity
The anti-inflammatory properties of the compound were assessed through various in vitro models.
- Cytokine Production :
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties.
- Inhibition of Bacterial Growth :
- In vitro studies showed that the compound exhibits moderate antibacterial activity against several strains of bacteria, indicating its potential as an antimicrobial agent.
Case Studies and Research Findings
A comprehensive review of various studies highlights the biological activity of this compound:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects :
- The presence of the methoxyphenoxy group enhances solubility and bioavailability.
- Modifications on the thienopyrazole core can lead to variations in potency against different biological targets.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with condensation of substituted pyrazole precursors with thiophene derivatives. Key steps include:
- Microwave-assisted synthesis to enhance reaction efficiency and reduce by-products .
- Use of anhydrous solvents (e.g., DMF or acetonitrile) and catalysts like potassium carbonate to facilitate nucleophilic substitutions .
- Temperature control (60–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive moieties .
Optimization involves monitoring via TLC/HPLC and adjusting stoichiometry to improve yields (reported 45–70%) .
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR spectroscopy : Assign peaks to confirm regioselectivity of the thieno-pyrazole core and acetamide linkage (e.g., δ 2.3–2.6 ppm for methyl groups; δ 7.0–8.0 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- IR spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory activity : Measure inhibition of COX-2 via ELISA or Western blot .
- Antimicrobial testing : Employ broth microdilution against Gram-positive/negative bacteria (MIC values) .
Advanced Research Questions
Q. How can structural analogs resolve contradictions in biological activity data?
- Methodological Answer :
- Comparative SAR studies : Synthesize analogs with variations in the 3-methoxyphenoxy or dimethylphenyl groups to isolate pharmacophores. For example:
- Replacement of the methoxy group with halogens (e.g., Cl, F) may enhance antimicrobial activity .
- Methyl group positioning on the phenyl ring impacts cytotoxicity (e.g., 2,4-dimethyl vs. 3,5-dimethyl derivatives show 2-fold differences in IC₅₀) .
- Docking simulations : Use AutoDock Vina to predict binding affinities for targets like EGFR or COX-2, correlating with experimental IC₅₀ values .
Q. What strategies mitigate low solubility in pharmacological assays?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to the acetamide moiety .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrins to enhance bioavailability .
- Co-solvent systems : Use DMSO/PBS (≤0.1% v/v) or β-cyclodextrin suspensions for in vitro dosing .
Q. How can reaction by-products during synthesis be identified and minimized?
- Methodological Answer :
- LC-MS/MS profiling : Detect intermediates (e.g., over-oxidized thiophene derivatives) and optimize quenching steps .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate pure product .
- By-product analysis : Compare NMR spectra of crude vs. purified samples to identify persistent impurities (e.g., unreacted pyrazole precursors) .
Q. What computational methods validate the compound’s mechanism of action?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability in binding pockets (e.g., p38 MAP kinase) .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity cliffs .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with redox activity .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in bioactivity data across studies?
- Methodological Answer :
- Meta-analysis : Pool data from ≥3 independent studies and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers .
- Dose-response normalization : Standardize IC₅₀ values using reference compounds (e.g., doxorubicin for cytotoxicity) to control for assay variability .
- Batch-effect correction : Use ComBat or surrogate variable analysis (SVA) for high-throughput screening data .
Q. What in vivo models are suitable for evaluating pharmacokinetics?
- Methodological Answer :
- Rodent studies : Administer 10–50 mg/kg (oral/i.v.) to measure Cmax, Tmax, and AUC₀–24h via LC-MS/MS .
- Tissue distribution : Use radiolabeled analogs (¹⁴C-acetamide) to track accumulation in organs .
- Metabolite profiling : Identify Phase I/II metabolites using hepatic microsomes and UPLC-QTOF .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethanol/chloroform) and solve structures at 1.5–2.0 Å resolution .
- Torsion angle analysis : Compare experimental (X-ray) vs. computed (DFT) dihedral angles to validate the thieno-pyrazole scaffold’s planarity .
Structural and Functional Comparisons
Q. How do structural analogs differ in target selectivity?
- Methodological Answer :
- Pharmacophore mapping : Overlay analogs with known inhibitors (e.g., imatinib for kinase targets) to identify conserved motifs .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rank targets by Kd values .
Q. What functional groups are critical for metabolic stability?
- Methodological Answer :
- Cytochrome P450 assays : Incubate with CYP3A4/2D6 isoforms and monitor demethylation/hydroxylation via LC-MS .
- Stability studies : Replace labile groups (e.g., methoxy → trifluoromethoxy) to reduce hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
